molecular formula C12H15N3O3S3 B2504820 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 1170988-65-4

2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2504820
CAS RN: 1170988-65-4
M. Wt: 345.45
InChI Key: ODCUAPXJPFAPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide" is a structurally complex molecule that appears to be related to various sulfonamide derivatives synthesized for different biological applications. While the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and characterization of sulfonamide compounds with potential biological activities, such as acting as histamine H3 receptor antagonists and cyclin-dependent kinase 5 (cdk5)/p25 inhibitors, as well as possessing antibacterial properties .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves several steps, including the formation of cyclic sulfonamides through intramolecular Diels-Alder reactions, as seen in the synthesis of substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides . Another approach includes the reaction of 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline to produce N-(benzo[d]thiazol-2-yl) acetamide derivatives . These methods demonstrate the versatility and complexity of synthesizing sulfonamide-based compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques and X-ray crystallography. For instance, the stereochemical outcomes of the Diels-Alder reactions were determined by NMR spectroscopy and X-ray analysis . Additionally, the X-ray coordinates of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, with cdk5 revealed an unusual binding mode to the enzyme's hinge region via a water molecule .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by their molecular structure. For example, the intramolecular Diels-Alder reactions used to synthesize cyclic sulfonamides demonstrate the ability of these compounds to undergo cycloaddition reactions . The synthesis of N-(benzo[d]thiazol-2-yl) acetamide derivatives also involves a sequence of reactions that include acylation and hydrazinolysis, indicating the reactivity of the benzothiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular interactions. For instance, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, revealing that hydrogen bonding plays a significant role in their assembly and properties. The nature of these assemblies was characteristic of the substituents in the benzothiazole moiety, with water molecules acting as bridges for forming hydrogen bonds . These interactions can significantly affect the solubility, stability, and overall physical properties of the compounds.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibitors

One study explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability. These compounds, structurally related to the compound , were analyzed for their ability to inhibit PI3Kα and mTOR in vitro and in vivo, aiming to reduce metabolic deacetylation observed in similar compounds (Stec et al., 2011).

Antimalarial and Antiviral Agents

Another study focused on antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies. The research investigated the reactivity of certain sulfonamide derivatives, including structures similar to the compound , for their in vitro antimalarial activity and possible efficacy against SARS-CoV-2 (Fahim & Ismael, 2021).

Novel Cyclic Sulfonamides Synthesis

Research on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions provided insights into the creation of structurally related compounds. This study highlighted methods for synthesizing compounds with potential biological activity, showcasing the versatility of sulfonamide derivatives in drug design (Greig, Tozer, & Wright, 2001).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for their anticonvulsant activity. This research underlines the therapeutic potential of compounds structurally related to 2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, with some synthesized compounds showing significant protection against convulsions (Farag et al., 2012).

Antimicrobial Activity

A study on the synthesis, antimicrobial activity, and quantum calculations of novel sulfonamide derivatives demonstrated the antimicrobial potential of these compounds. It highlighted the reactivity of certain derivatives towards nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity, further emphasizing the chemical diversity and biological applicability of sulfonamide-based compounds (Fahim & Ismael, 2019).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S3/c1-15(21(3,17)18)7-10(16)13-12-14-11-8(19-2)5-4-6-9(11)20-12/h4-6H,7H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCUAPXJPFAPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)C=CC=C2SC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.